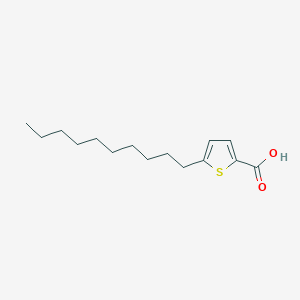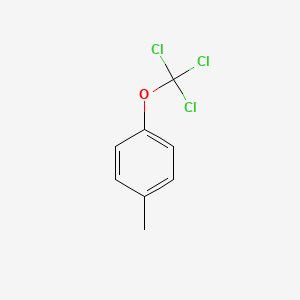![molecular formula C26H52O4 B14308101 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid CAS No. 113738-39-9](/img/structure/B14308101.png)
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is a chemical compound with a complex structure that includes both hydrophobic and hydrophilic regions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid typically involves the reaction of octadecanoic acid with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound. The product is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mecanismo De Acción
The mechanism of action of 9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail allows it to integrate into lipid bilayers, while the hydrophilic head interacts with aqueous environments. This dual nature enables it to modulate membrane fluidity and influence various cellular processes. The specific molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid: A saturated fatty acid with similar hydrophobic properties.
2-Ethylhexanol: An alcohol used in the synthesis of various esters.
Ethylhexylglycerin: A compound with antimicrobial properties used in cosmetics.
Uniqueness
9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid is unique due to its combination of hydrophobic and hydrophilic regions, making it an effective surfactant and emulsifier. Its ability to interact with both lipid and aqueous environments sets it apart from other similar compounds.
Propiedades
Número CAS |
113738-39-9 |
|---|---|
Fórmula molecular |
C26H52O4 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
9-(2-ethylhexoxy)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C26H52O4/c1-4-7-9-10-12-15-19-24(27)25(30-22-23(6-3)18-8-5-2)20-16-13-11-14-17-21-26(28)29/h23-25,27H,4-22H2,1-3H3,(H,28,29) |
Clave InChI |
WSHOMYOXZACFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)O)OCC(CC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
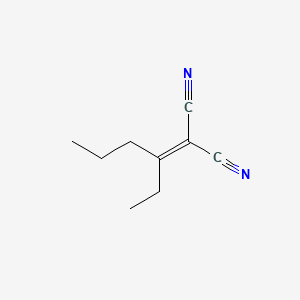
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
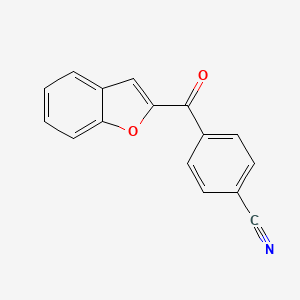
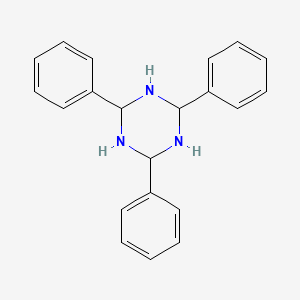
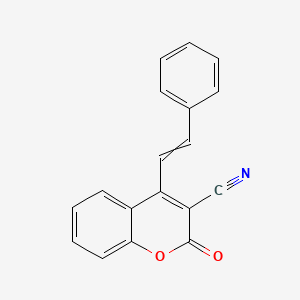
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
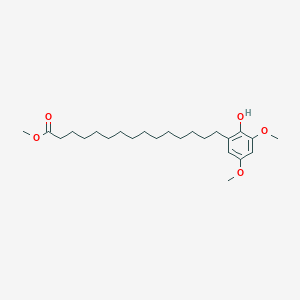

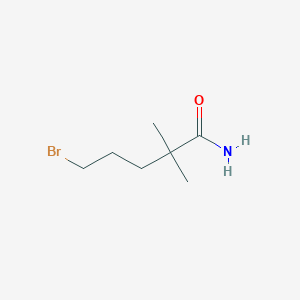

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
